molecular formula C15H14F3NO3 B6188154 3'-(aminomethyl)-[1,1'-biphenyl]-3-ol, trifluoroacetic acid CAS No. 2639441-47-5

3'-(aminomethyl)-[1,1'-biphenyl]-3-ol, trifluoroacetic acid

Cat. No.: B6188154
CAS No.: 2639441-47-5
M. Wt: 313.3
InChI Key:
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Description

3’-(aminomethyl)-[1,1’-biphenyl]-3-ol, trifluoroacetic acid is a compound that combines the structural features of biphenyl and trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(aminomethyl)-[1,1’-biphenyl]-3-ol, trifluoroacetic acid typically involves the reaction of 3’-(aminomethyl)-[1,1’-biphenyl]-3-ol with trifluoroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-(aminomethyl)-[1,1’-biphenyl]-3-ol, trifluoroacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of substituted biphenyl derivatives .

Scientific Research Applications

3’-(aminomethyl)-[1,1’-biphenyl]-3-ol, trifluoroacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-(aminomethyl)-[1,1’-biphenyl]-3-ol, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins. The exact mechanism depends on the specific application and the molecular targets involved. For example, in biological systems, the compound may bind to proteins and alter their function, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4’-(aminomethyl)-[1,1’-biphenyl]-4-ol
  • 3’-(aminomethyl)-[1,1’-biphenyl]-4-ol
  • 3’-(aminomethyl)-[1,1’-biphenyl]-2-ol

Uniqueness

3’-(aminomethyl)-[1,1’-biphenyl]-3-ol, trifluoroacetic acid is unique due to the presence of both the aminomethyl and trifluoroacetic acid groups. This combination imparts distinct chemical and physical properties to the compound, making it suitable for specific applications that similar compounds may not be able to fulfill. The trifluoroacetic acid group, in particular, enhances the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial applications .

Properties

CAS No.

2639441-47-5

Molecular Formula

C15H14F3NO3

Molecular Weight

313.3

Purity

100

Origin of Product

United States

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